molecular formula C20H27N3O5S B611840 XD14

XD14

Cat. No.: B611840
M. Wt: 421.5 g/mol
InChI Key: DPBKLIVPNYGQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

XD14 (chemical name: 4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide) is a 4-acyl pyrrole derivative discovered through high-throughput virtual screening . It inhibits bromodomain and extra-terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) by binding to their acetyl-lysine (Kac) recognition sites, with a dissociation constant (KD) of 237 nM for BRD4 . This inhibition suppresses cancer cell proliferation, particularly in the human breast cancer cell line MCF-7, by altering epigenetic regulation and metabolic pathways .

Key mechanisms of this compound include:

  • Epigenetic modulation: Downregulation of serine hydroxymethyltransferase (SHMT), reducing serine levels and disrupting nucleotide synthesis (e.g., AMP, UMP) .
  • Metabolic reprogramming: Inhibition of CoA biosynthesis, leading to fatty acid accumulation and altered amino acid metabolism .
  • Cell cycle arrest: Reduced polyamine (e.g., putrescine) levels, stalling proliferation .

At 50 µM, this compound strongly inhibits MCF-7 cell proliferation (50% reduction vs. 200–300% in controls) . GC-MS-based metabolomics identified 67 significantly altered metabolites (e.g., glucose ↑, aspartic acid ↓, cholesterol derivatives ↓) across 12 pathways, including amino acid and fatty acid metabolism .

Scientific Research Applications

Cancer Therapy

  • Breast Cancer : XD14 has shown promising results in inhibiting the proliferation of human breast cancer cells (MCF-7). In a study, treatment with 50 µM this compound resulted in significant metabolic alterations and reduced cell proliferation rates by four times compared to control groups .
  • Leukemia : The compound has also been investigated for its efficacy against leukemia cells. It suppresses cell division, indicating its potential role in cancer treatment strategies .

Metabolic Profiling

This compound's impact on metabolic pathways has been extensively studied. In the aforementioned breast cancer study, gas chromatography-mass spectrometry (GC-MS) was utilized to analyze the metabolic changes induced by this compound treatment. The results indicated significant alterations in amino acids, fatty acids, and intermediates involved in the Krebs cycle and glycolysis .

Study on MCF-7 Cells

  • Objective : To evaluate the effects of this compound on breast cancer cell proliferation.
  • Methodology :
    • Treatment with two concentrations (10 µM and 50 µM) over three days.
    • Utilization of GC-MS for metabolic profiling.
    • Statistical analyses including ANOVA and PLS-DA.
  • Results :
    • At 50 µM concentration, a marked decrease in cell proliferation was observed.
    • Out of 117 identified metabolites, 67 showed significant changes post-treatment.
Metabolite TypeAltered MetabolitesConcentration Impact
Amino AcidsSignificant decreaseHigh concentration
Fatty AcidsAltered profilesHigh concentration
Krebs Cycle IntermediatesSignificant alterationsHigh concentration

Broader Implications in Cancer Research

This compound's role as a BET inhibitor positions it as a valuable tool in epigenetic therapies aimed at various cancers. Its ability to modulate gene expression through inhibition of key proteins opens avenues for developing targeted therapies that can potentially enhance treatment efficacy while minimizing side effects .

Comparison with Similar Compounds

Comparison with Similar BET Inhibitors

Structural and Binding Differences

Compound Structure Key Targets Binding Affinity (IC50/KD) Key Interactions
XD14 4-Acyl pyrrole BRD2, BRD3, BRD4 KD = 237 nM (BRD4) Hydrogen bonds with Asn140, Tyr97, Pro82; CH-π interactions with WPF shelf
JQ1 Triazolodiazepine BRD4 IC50 = 77 nM (BRD4) Kac-mimicking moiety inserts into BRD4 pocket
I-BET151 Benzodiazepine BET family IC50 = 50–100 nM Competes with acetylated histones for BRD binding
MT1 Bivalent JQ1 derivative BRD4 BD1 IC50 = 0.789 nM Dual binding to adjacent BRD4 domains

Key Insights :

  • This compound’s 4-acyl pyrrole scaffold enables unique hydrogen bonding and CH-π interactions, differentiating it from JQ1 and I-BET151 .
  • MT1’s bivalent design enhances potency by 100-fold compared to monovalent inhibitors like JQ1 .

Functional and Therapeutic Differences

Metabolic Impact

This compound uniquely disrupts CoA biosynthesis and fatty acid oxidation , leading to free fatty acid accumulation and glucose upregulation . In contrast, JQ1 and I-BET151 primarily affect transcriptional regulation without documented CoA-related effects.

Anticancer Efficacy

  • This compound: Broad-spectrum activity across 59 tumor cell lines, with notable effects in leukemia and breast cancer .
  • I-BET151 : Shows promise in myeloma and lymphoma but faces toxicity challenges in clinical trials .

Hybrid Inhibitors Featuring this compound

Recent studies combined this compound with histone deacetylase (HDAC) inhibitors to create dual-target hybrids (e.g., compounds 49 and 61 ), achieving:

  • Submicromolar activity against HDAC1-3, HDAC6, and BRD4 .
  • Enhanced antileukemia effects compared to single-target agents .

Metabolic Comparison with Non-BET Compounds

While BET inhibitors share epigenetic mechanisms, this compound’s metabolic effects contrast with non-BET agents:

  • Lupeol (a triterpene): Blocks the TCA cycle by inhibiting succinyl-CoA synthesis, unlike this compound’s CoA-independent fatty acid disruption .
  • Resveratrol analogs : Target microtubule polymerization without affecting nucleotide metabolism .

Tables

Table 1: Metabolic Changes Induced by this compound in MCF-7 Cells

Pathway Affected Key Metabolites Altered Regulatory Trend Biological Impact
Amino Acid Metabolism Valine ↑, Serine ↓, Aspartic Acid ↓ Mixed Reduced protein synthesis demand
Fatty Acid Metabolism Free fatty acids ↑, Cholesterol derivatives ↓ Accumulation Impaired β-oxidation
Nucleotide Synthesis AMP ↓, UMP ↓, Adenine ↓ Downregulation Cell cycle arrest

Table 2: Comparative IC50/KR Values of BET Inhibitors

Compound Target IC50/KD Reference
This compound BRD4 237 nM (KD)
JQ1 BRD4 77 nM (IC50)
MT1 BRD4 BD1 0.789 nM (IC50)

Q & A

Q. What are the primary molecular targets of XD14 in epigenetic regulation, and how are they validated experimentally?

Basic Research Question
this compound selectively inhibits Bromodomain-containing Protein 4 (BRD4), a member of the BET protein family, by binding to its first bromodomain (BRD4(1)). This interaction disrupts epigenetic signaling pathways critical for cancer cell proliferation. Validation methods include:

  • X-ray crystallography to resolve the binding interface (e.g., PDB ID 5U9F) .
  • Functional assays measuring displacement of BET proteins from chromatin using fluorescence recovery after photobleaching (FRAP) .

Q. Which experimental models are recommended for assessing this compound's anticancer activity?

Basic Research Question

  • In vitro : Human cancer cell lines (e.g., MCF-7 breast cancer cells) treated with this compound at concentrations of 10–50 μM, with proliferation rates quantified via MTT assays over 24–72 hours .
  • In vivo : Xenograft models (e.g., leukemia cell lines) to evaluate tumor growth inhibition .

Q. How can researchers address contradictory proliferation outcomes in this compound-treated cells across time points?

Advanced Research Question
Contradictions (e.g., 10 μM this compound reducing proliferation at 24 hours but peaking at 48 hours) may arise from:

  • Adaptive cellular responses (e.g., feedback loops in signaling pathways).
  • Methodological adjustments :
    • Use time-lapse live-cell imaging to track real-time changes .
    • Perform dose-escalation studies to identify biphasic effects .

Q. What computational strategies enhance the validation of this compound's binding affinity to BET proteins?

Advanced Research Question

  • Virtual screening : Molecular docking simulations using libraries like ZINC to identify this compound analogs .
  • Molecular dynamics (MD) simulations : Assess binding stability under physiological conditions .
  • Free energy calculations (e.g., MM-GBSA) to quantify binding thermodynamics .

Q. What controls are essential in this compound cytotoxicity assays to ensure reproducibility?

Methodological Guidance

  • Negative control : DMSO solvent at equivalent concentrations to rule out solvent toxicity .
  • Positive control : Known BET inhibitors (e.g., JQ1) to benchmark activity .
  • Technical replicates : At least three independent experiments with standardized cell passage numbers .

Q. How should time-lapse experiments be optimized to capture this compound's dynamic effects?

Advanced Research Question

  • Sampling frequency : Measure proliferation every 6–12 hours to resolve transient effects .
  • Environmental controls : Maintain CO₂ levels and temperature stability to minimize experimental noise .

Q. What are best practices for structural analysis of this compound-protein interactions?

Methodological Guidance

  • Crystallization conditions : Optimize pH (6.5–7.5) and PEG concentrations for BRD4(1)-XD14 co-crystallization .
  • Data deposition : Submit resolved structures to public databases (e.g., RCSB PDB) with detailed metadata .

Q. How should dose-response curves be interpreted when this compound exhibits non-monotonic effects?

Advanced Research Question
Non-monotonic responses (e.g., 50 μM this compound showing initial proliferation increase) require:

  • Mechanistic studies : RNA-seq to identify off-target gene activation.
  • Statistical modeling : Fit data to sigmoidal or biphasic models (e.g., HillSlope adjustments in GraphPad Prism) .

Q. What parameters are critical for reproducing this compound's effects in cell culture?

Methodological Guidance

  • Cell density : Seed cells at 70–80% confluency to avoid contact inhibition .
  • Serum concentration : Use 10% FBS to maintain consistent growth factor signaling .

Q. How can virtual screening be integrated with wet-lab validation for developing this compound analogs?

Advanced Research Question

  • Iterative design : Use QSAR models to prioritize compounds with predicted high binding scores .
  • High-throughput screening (HTS) : Validate top candidates in 96-well plate formats with automated readouts .

Q. Tables for Key Findings

Q. Table 1: Proliferation Rates of MCF-7 Cells Under this compound Treatment

Condition24h (%)48h (%)72h (%)
DMSO (Control)85120300
10 μM this compound75220180
50 μM this compound95250200

Q. Table 2: Key Parameters for BRD4(1)-XD14 Crystallography

ParameterValue
Resolution2.1 Å
Binding Affinity (Kd)120 nM
Co-crystal LigandThis compound

Properties

IUPAC Name

4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S/c1-6-15-18(13(5)24)12(4)21-19(15)20(26)22-16-11-14(9-10-17(16)25)29(27,28)23(7-2)8-3/h9-11,21,25H,6-8H2,1-5H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBKLIVPNYGQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C(=O)C)C)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N(CC)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.